molecular formula C4H11NOS B12827211 3-(Methoxyamino)propane-1-thiol

3-(Methoxyamino)propane-1-thiol

Cat. No.: B12827211
M. Wt: 121.20 g/mol
InChI Key: KZUUCUKZWABNKK-UHFFFAOYSA-N
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Description

3-(Methoxyamino)propane-1-thiol is an organic compound with the molecular formula C₄H₁₁NOS It is a thiol derivative, characterized by the presence of a methoxyamino group attached to a propane-1-thiol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxyamino)propane-1-thiol typically involves the reaction of 3-chloropropane-1-thiol with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-chloropropane-1-thiol} + \text{methoxyamine} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxyamino)propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The methoxyamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.

    Reduction: Reducing agents like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the methoxyamino group under basic conditions.

Major Products Formed

    Oxidation: Disulfides

    Reduction: Thiolate anion

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(Methoxyamino)propane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving thiol-based biochemistry.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxyamino)propane-1-thiol involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The methoxyamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-propanethiol
  • 3-Mercaptopropylamine
  • 3-(Methylthio)propane-1-amine

Comparison

3-(Methoxyamino)propane-1-thiol is unique due to the presence of both a methoxyamino group and a thiol group

Properties

Molecular Formula

C4H11NOS

Molecular Weight

121.20 g/mol

IUPAC Name

3-(methoxyamino)propane-1-thiol

InChI

InChI=1S/C4H11NOS/c1-6-5-3-2-4-7/h5,7H,2-4H2,1H3

InChI Key

KZUUCUKZWABNKK-UHFFFAOYSA-N

Canonical SMILES

CONCCCS

Origin of Product

United States

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